4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with an iodophenoxy group and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Introduction of the Iodophenoxy Group: The iodophenoxy group can be introduced via a nucleophilic substitution reaction, where an iodophenol derivative reacts with a suitable leaving group on the pyrrolidine ring.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is commonly introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the iodophenoxy group to a phenol.
Substitution: Nucleophilic substitution reactions can replace the iodophenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Biological Studies: The compound can be used in studies investigating the effects of iodophenoxy and pyrrolidine derivatives on biological systems.
Industrial Applications: It may find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The iodophenoxy group may interact with enzymes or receptors, while the pyrrolidine ring can influence the compound’s binding affinity and specificity. The tert-butoxycarbonyl group may provide stability and protect the compound from premature degradation.
Comparison with Similar Compounds
Similar Compounds
- (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
- 2-[(2-Iodophenoxy)methyl]-2-methyloxirane
Uniqueness
4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodophenoxy group allows for specific interactions with biological targets, while the pyrrolidine ring and tert-butoxycarbonyl group provide structural stability and versatility in synthetic applications.
Properties
IUPAC Name |
4-(2-iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO5/c1-16(2,3)23-15(21)18-9-10(8-12(18)14(19)20)22-13-7-5-4-6-11(13)17/h4-7,10,12H,8-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYYAMPLRNEQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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